6-(Boc-amino)-1-azaspiro[3.3]heptane
Description
Contextualization of Azaspiro[3.3]heptane Core Structures in Modern Organic Synthesis
Azaspiro[3.3]heptane frameworks are a class of saturated heterocyclic compounds characterized by two four-membered rings connected by a single spiro-carbon atom, with at least one ring containing a nitrogen atom. These structures have gained prominence in medicinal chemistry as "bioisosteres" of more common cyclic systems like piperidine (B6355638) and cyclohexane. enamine.netscienceopen.comresearchgate.net The rigid, three-dimensional nature of the azaspiro[3.3]heptane core offers a distinct advantage over the more flexible and planar conformations of its predecessors. nih.gov
The introduction of an azaspiro[3.3]heptane moiety can lead to improved properties such as increased aqueous solubility and metabolic stability. nih.govuniv.kiev.ua For instance, replacing a morpholine (B109124), piperidine, or piperazine (B1678402) ring with an azaspiro[3.3]heptane has been shown in many cases to lower the lipophilicity (logD7.4) of a molecule, a desirable trait for drug candidates. nih.gov This counterintuitive effect, where the addition of a carbon atom decreases lipophilicity, is often attributed to the increased basicity of the spirocyclic nitrogen. nih.gov
Significance of 6-(Boc-amino)-1-azaspiro[3.3]heptane as a Versatile Synthetic Intermediate
This compound serves as a highly valuable and versatile building block in organic synthesis. nih.govsigmaaldrich.cn Its utility stems from the presence of two key functional groups: a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary amine within the spirocyclic core. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
This differential protection allows for selective functionalization at either the exocyclic or endocyclic nitrogen atom. The secondary amine of the 1-azaspiro[3.3]heptane core can undergo various transformations, such as N-arylation or N-alkylation, to introduce further molecular diversity. Subsequently, the Boc-protected amine at the 6-position can be deprotected to reveal a primary amine, which can then be subjected to a wide range of chemical modifications, including amidation, reductive amination, and sulfonylation. This step-wise functionalization capability makes this compound a powerful tool for constructing complex molecules with precisely controlled architectures.
While specific, publicly detailed syntheses of blockbuster drugs explicitly starting from this compound are not widespread in the reviewed literature, its frequent appearance in the catalogs of advanced chemical building block suppliers underscores its role as a key intermediate in drug discovery programs. fluorochem.co.uksigmaaldrich.com The development of scalable synthetic routes to various functionalized azaspiro[3.3]heptanes is an active area of research, highlighting the demand for these scaffolds in medicinal chemistry. scienceopen.comresearchgate.net
Role of Spirocyclic Scaffolds in Enhancing Molecular Complexity for Research Endeavors
The incorporation of spirocyclic scaffolds, such as the azaspiro[3.3]heptane core, is a strategic approach to "escape from flatland" in medicinal chemistry—a concept that encourages the move away from flat, aromatic structures towards more three-dimensional molecules. univ.kiev.ua Increased three-dimensionality in drug candidates is often correlated with improved target selectivity and better pharmacokinetic profiles. uniba.it
The rigid nature of the spirocyclic core in this compound helps to lock the conformation of the molecule, which can lead to a more defined orientation of substituents and, consequently, a more precise interaction with biological targets. uniba.it This conformational restriction can be advantageous in optimizing the binding affinity and selectivity of a drug candidate. The synthesis and conformational analysis of various azaspiro[3.3]heptane derivatives are crucial for understanding their spatial arrangement and designing molecules with desired biological activities. nih.gov
Chemical and Physical Properties
The following tables provide a summary of the key chemical and physical properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1638769-04-6 (trans), 1638767-75-5 (cis) |
| Appearance | White powder |
| Purity | ≥97% |
| Property | Value |
|---|---|
| Storage Temperature | Room temperature |
| Moisture Content | ≤1.0% |
| Impurity | ≤2.0% |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBXQOCRBMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146926 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-68-6 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Boc Amino 1 Azaspiro 3.3 Heptane and Congeners
Strategies for Azaspiro[3.3]heptane Core Formation
The construction of the strained 1-azaspiro[3.3]heptane core, consisting of two fused four-membered rings (azetidine and cyclobutane), requires specialized synthetic approaches. Key methods include leveraging ring strain in precursors, cycloaddition reactions to form key intermediates, and specific alkylation strategies.
One innovative approach to forming azetidine-containing spirocycles involves a strain-release driven spirocyclization. This method utilizes highly strained precursors like azabicyclo[1.1.0]butane (ABB) fragments. bris.ac.uk For instance, ABB-ketone precursors, synthesized in a single step, can undergo an electrophile-induced spirocyclization. Upon activation, these precursors engage in an intramolecular cyclization to provide a diverse range of spiro-azetidine products, including the azaspiro[3.3]heptane system. bris.ac.uk This modular approach allows for the construction of spirocycles with 4-, 5-, or 6-membered rings fused to the azetidine (B1206935). bris.ac.uk
Another strategy involves building the spirocyclic system using oxetane precursors. For example, the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a related congener, can be achieved by reacting an amine with 3,3-bis(bromomethyl)oxetane. acs.org This demonstrates the utility of pre-formed four-membered rings as building blocks for the spirocyclic core.
A robust and scalable method for constructing the 1-azaspiro[3.3]heptane skeleton involves a thermal [2+2] cycloaddition to form a spirocyclic β-lactam (azetidin-2-one) intermediate. researchgate.netnih.gov This reaction, a variation of the Staudinger synthesis, is typically carried out between an exocyclic alkene and an isocyanate. rsc.orgresearchgate.netnih.gov
A key implementation of this strategy uses the reaction of a cyclobutylidene derivative (an exocyclic alkene) with chlorosulfonyl isocyanate (Graf isocyanate, ClO₂S-NCO). researchgate.netnih.govrsc.org The process generally involves two main steps:
Wittig Olefination: A cyclobutanone derivative is converted to the corresponding exocyclic alkene. rsc.org
[2+2] Cycloaddition: The alkene then smoothly reacts with the isocyanate to afford the spirocyclic β-lactam. rsc.org
This sequence is tolerant of a variety of substituents on the cyclobutane (B1203170) ring, allowing for the synthesis of diverse analogs. rsc.org
| Reactant 1 | Reactant 2 | Intermediate | Reference |
| Exocyclic Alkene (e.g., Methylenecyclobutane) | Graf Isocyanate (ClO₂S-NCO) | Spirocyclic β-Lactam | researchgate.netnih.govrsc.org |
| Diphenylketene | Schiff Base (Benzaldehyde Aniline) | 1,3,3,4-Tetraphenylazetidin-2-one | nih.gov |
Following the formation of the spirocyclic β-lactam, the final step in creating the azaspiro[3.3]heptane core is the reduction of the lactam's carbonyl group. The choice of reducing agent is critical to the success of this transformation. While powerful reagents like lithium aluminum hydride (LiAlH₄) are commonly used for lactam reduction, they can lead to undesired ring cleavage in strained systems like spirocyclic β-lactams. thieme-connect.com
To circumvent this issue, alane (AlH₃) has been identified as a superior reagent for this specific reduction. researchgate.netnih.gov Alane, often generated in situ, smoothly reduces the lactam to the corresponding azetidine on a multigram scale without significant formation of by-products. rsc.orgthieme-connect.com Other reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), have also been shown to be effective for the chemoselective reduction of tertiary lactams to their corresponding cyclic amines. organic-chemistry.org
| Lactam Intermediate | Reducing Agent | Product | Key Feature | Reference |
| Spirocyclic β-Lactam | Alane (AlH₃) | 1-Azaspiro[3.3]heptane | High yield, avoids ring cleavage | researchgate.netnih.govthieme-connect.com |
| Spirocyclic β-Lactam | Lithium Aluminum Hydride (LiAlH₄) | 1-Azaspiro[3.3]heptane | Risk of ring cleavage by-products | thieme-connect.com |
| Tertiary 5- and 6-membered lactams | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Cyclic Tertiary Amines | High chemoselectivity, tolerates esters | organic-chemistry.org |
An alternative strategy for forming the azetidine ring of an azaspiro[3.3]heptane system is through a direct alkylation reaction. A protecting-group-free route has been developed where the key bond-forming step is a hydroxide-facilitated alkylation. acs.org In this approach, an aniline derivative is reacted with an oxetane-based dielectrophile, such as 3,3-bis(bromomethyl)oxetane (BBMO). acs.org The presence of a base like sodium hydroxide facilitates the double N-alkylation, closing the azetidine ring to form the spirocyclic core in high yield. acs.org This method avoids the drawbacks and costs associated with more complex multi-step syntheses. acs.org
Stereoselective Synthesis of 6-Amino-1-azaspiro[3.3]heptane Diastereomers
The introduction of substituents onto the spiro[3.3]heptane scaffold, such as the amino group at the C-6 position, creates stereocenters. Controlling the relative stereochemistry (cis or trans) of these substituents is crucial for drug discovery applications.
The synthesis of specific diastereomers, such as cis-6-(Boc-amino)-1-azaspiro[3.3]heptane, requires stereocontrolled synthetic methods. kara5.live While specific literature detailing the synthesis of this exact cis-isomer is not abundant, general principles of stereoselective synthesis on spiro[3.3]heptane systems can be applied. Methodologies for constructing related chiral 1,6-disubstituted spiro[3.3]heptane derivatives often rely on the use of chiral auxiliaries. nih.gov
For example, the Strecker reaction, mediated by a chiral auxiliary like (R)-α-phenylglycinol or Ellman's sulfinamide, has been used to construct chiral 1,6-functionalized spiro[3.3]heptane cores. nih.gov The use of Ellman's sulfinamide was noted to be particularly beneficial, as the resulting adducts were more stable and allowed for more efficient chromatographic separation of diastereomers. nih.gov Such approaches, starting from a 6-oxospiro[3.3]heptane precursor, could provide a route to stereochemically pure amino-substituted derivatives, which could then be separated into their respective cis and trans isomers.
Synthesis of Trans-Isomers
The stereochemistry of substituents on the spirocyclic core is critical for biological activity, making the synthesis of specific isomers, such as the trans configuration, a key objective. Synthetic approaches to cyclobutane-derived diamines, including 6-amino-1-azaspiro[3.3]heptane, have been developed to yield specific stereoisomers. nih.gov
One established strategy for constructing chiral 1,6-disubstituted spiro[3.3]heptane cores involves a Meinwald oxirane rearrangement. nih.gov Although this method can theoretically produce a mixture of products, the expansion of a cyclopropyl ring within a precursor molecule has been shown to be favorable. nih.gov For achieving high stereoselectivity, the use of chiral auxiliaries like Ellman's sulfinamide has proven more effective than others, such as (R)-α-phenylglycinol. nih.gov The resulting adducts are more stable and allow for more efficient chromatographic separation of diastereomers, which is a crucial step in isolating the desired trans-isomer. nih.gov
Another versatile method for creating substituted 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition between an endocyclic alkene and chlorosulfonyl isocyanate (Graf isocyanate) to form a spirocyclic β-lactam intermediate. researchgate.net Subsequent reduction of this β-lactam ring, typically with alane, yields the 1-azaspiro[3.3]heptane scaffold. researchgate.net The stereochemistry of the final product can be influenced by the geometry of the starting alkene and the conditions of the cycloaddition and reduction steps. While the literature provides specific CAS numbers for both cis- (1638767-75-5) and trans-6-(Boc-amino)-1-azaspiro[3.3]heptane (1638767-68-6), detailed synthetic procedures focusing exclusively on the isolation of the trans-isomer often rely on careful chromatographic separation of diastereomeric intermediates. lookchem.comlookchem.com
Installation and Manipulation of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. In the synthesis of 6-(Boc-amino)-1-azaspiro[3.3]heptane, the Boc group is typically installed on the primary amino group at the 6-position.
The standard procedure for Boc protection involves reacting the free amine, 6-amino-1-azaspiro[3.3]heptane, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane or a biphasic mixture. This reaction is generally high-yielding and clean. For instance, after a reduction step that yields an intermediate diamine, treatment with Boc₂O is a common subsequent step to obtain the N-protected derivative. researchgate.net
An approach has been developed for the synthesis of Boc-monoprotected derivatives of various cyclobutane diamines, including the 6-amino-3-azaspiro[3.3]heptane scaffold, aimed at producing multigram quantities. nih.gov This highlights the routine and reliable nature of the Boc installation process. The manipulation of the Boc group is typically straightforward; it is stable to a wide range of non-acidic reagents, allowing for selective functionalization at other positions of the molecule, such as the secondary amine within the azetidine ring of the 1-azaspiro[3.3]heptane core. The removal of the Boc group is most commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid in an alcohol or ether, to liberate the free amine for subsequent coupling reactions.
Scalability and Process Optimization of Synthetic Routes for Research Applications
The transition from laboratory-scale synthesis to the production of multigram or even kilogram quantities of building blocks like this compound is essential for their use in extensive medicinal chemistry programs. nih.gov Scalability requires the development of robust, efficient, and safe synthetic routes.
Several synthetic approaches for azaspiro[3.3]heptane derivatives have been reported to be scalable, affording multigram quantities of the desired products with good yields. researchgate.netuniv.kiev.ua For example, the synthesis of substituted 1-azaspiro[3.3]heptanes via a [2+2] cycloaddition followed by β-lactam reduction has been successfully performed on a gram scale. researchgate.netresearchgate.net Similarly, methods exploiting classical malonate alkylation chemistry for the construction of the cyclobutane ring have been developed for the preparation of multigram amounts of related Boc-monoprotected diamines. nih.gov
Process optimization for research applications often focuses on several key factors:
Starting Material Availability: Routes that begin from readily available and inexpensive starting materials are preferred.
Reaction Efficiency and Robustness: High-yielding and reliable reactions that are tolerant of minor fluctuations in reaction conditions are crucial for scalability.
Purification: Minimizing the need for chromatographic purification by developing protocols that yield crystalline products or allow for simple extraction and filtration is a key optimization goal. For example, the formation of hydrochloride salts can facilitate isolation and handling of amine products. researchgate.netresearchgate.net
Reagent Selection: Avoiding toxic or difficult-to-handle reagents is important for both safety and practical implementation on a larger scale.
Chemical Reactivity and Derivatization of 6 Boc Amino 1 Azaspiro 3.3 Heptane
Reactivity of the Boc-Protected Amine Moiety
The tert-butoxycarbonyl (Boc) protecting group on the 6-amino moiety plays a crucial role in the synthetic utility of this compound. It masks the nucleophilicity of the primary amine, allowing for selective reactions at other positions if desired, and can be readily removed under specific conditions to liberate the free amine for further functionalization.
Deprotection of the Boc Group:
The removal of the Boc group is a common and well-established transformation. Standard acidic conditions are typically employed to cleave the carbamate (B1207046) bond, yielding the corresponding primary amine salt. Thermal deprotection in the absence of an acid catalyst has also been reported as a viable method, particularly in continuous flow systems. nih.gov
| Reagent/Condition | Product | Notes |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 6-Amino-1-azaspiro[3.3]heptane trifluoroacetate (B77799) salt | Common and efficient method for Boc deprotection. |
| Hydrochloric acid (HCl) in Dioxane or Methanol | 6-Amino-1-azaspiro[3.3]heptane hydrochloride salt | Yields the hydrochloride salt of the amine. |
| Thermal (Continuous Flow) | 6-Amino-1-azaspiro[3.3]heptane | Offers a catalyst-free deprotection method. nih.gov |
Reactions of the Deprotected Amine:
Once deprotected, the resulting 6-amino-1-azaspiro[3.3]heptane is a nucleophilic primary amine that can participate in a variety of bond-forming reactions. These reactions are fundamental to its use as a scaffold in the synthesis of more complex molecules.
Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and anhydrides in the presence of a base to form the corresponding amides. This is a widely used method for introducing a diverse range of substituents.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. researchgate.netchemrxiv.org This transformation is significant in medicinal chemistry as the sulfonamide functional group is a key component in many therapeutic agents.
Reductive Amination: The primary amine can undergo reductive amination with aldehydes and ketones to form secondary amines. wikipedia.orgmasterorganicchemistry.com This reaction involves the initial formation of an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.com
Urea (B33335) and Thiourea (B124793) Formation: Treatment of the amine with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. nih.govuniba.it These functional groups are important for establishing hydrogen bonding interactions in biological systems.
Alkylation: While direct alkylation of the primary amine can be challenging to control and may lead to over-alkylation, it can be achieved under specific conditions.
Substitution Reactions at the Azaspiro[3.3]heptane Core
Direct substitution on the carbon framework of the azaspiro[3.3]heptane core is less common due to the inherent stability of the C-H bonds in the strained ring system. However, the core can be functionalized, often during the synthetic sequence leading to the 6-amino-substituted scaffold. The inherent ring strain of the azetidine (B1206935) and cyclobutane (B1203170) rings can influence the reactivity of adjacent functional groups. While direct nucleophilic or electrophilic substitution on the saturated carbon atoms of the core is not a typical reaction pathway under standard conditions, functionalization can be achieved through multi-step sequences.
The synthesis of various functionalized azaspiro[3.3]heptanes has been reported, showcasing the possibility of introducing substituents at different positions on the rings. researchgate.netnih.gov These synthetic strategies often involve the construction of the spirocycle from already functionalized precursors.
Functional Group Interconversions of the 6-Amino Moiety
The 6-amino group, after deprotection, serves as a versatile handle for a variety of functional group interconversions, significantly expanding the chemical diversity of derivatives that can be synthesized from this scaffold.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |
| Primary Amine (-NH₂) | Acyl chloride/anhydride, Base | Amide (-NHCOR) | Acylation |
| Primary Amine (-NH₂) | Sulfonyl chloride, Base | Sulfonamide (-NHSO₂R) | Sulfonylation |
| Primary Amine (-NH₂) | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Secondary Amine (-NHR) | Reductive Amination |
| Primary Amine (-NH₂) | Isocyanate (R-N=C=O) | Urea (-NHCONHR) | Addition |
| Primary Amine (-NH₂) | Isothiocyanate (R-N=C=S) | Thiourea (-NHCSNHR) | Addition |
These transformations are crucial for modulating the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are key considerations in drug design.
Derivatization Strategies for Exploring Chemical Space
6-(Boc-amino)-1-azaspiro[3.3]heptane is a valuable building block for the construction of compound libraries for high-throughput screening in drug discovery programs. researchgate.netnih.gov Its rigid, three-dimensional structure is often used as a bioisosteric replacement for more common cyclic amines like piperidine (B6355638). enamine.netrsc.org This substitution can lead to improved pharmacological properties, such as enhanced metabolic stability and novel intellectual property.
Key Derivatization Strategies:
Amide Library Synthesis: Parallel acylation of the deprotected 6-amino-1-azaspiro[3.3]heptane with a diverse set of carboxylic acids or their activated derivatives is a common strategy to rapidly generate a library of amides with varying substituents.
Sulfonamide Library Synthesis: Similarly, reacting the primary amine with a collection of sulfonyl chlorides provides access to a diverse library of sulfonamides.
Urea and Thiourea Libraries: The reaction with a panel of isocyanates and isothiocyanates allows for the creation of extensive urea and thiourea libraries.
Multi-component Reactions: The primary amine can be utilized in multi-component reactions, such as the Ugi or Passerini reactions, to generate complex and diverse molecular scaffolds in a single step. researchgate.net
These derivatization strategies, coupled with the unique conformational constraints of the azaspiro[3.3]heptane core, enable the systematic exploration of chemical space around this privileged scaffold, facilitating the discovery of novel bioactive molecules.
Bioisosteric Applications of the Azaspiro 3.3 Heptane Scaffold in Medicinal Chemistry Research
Azaspiro[3.3]heptane as a Bioisostere for Piperidine (B6355638)
The piperidine ring is a prevalent motif in a vast number of pharmaceuticals. However, its conformational flexibility and potential for metabolic degradation can sometimes limit the developability of drug candidates. The azaspiro[3.3]heptane scaffold has been successfully employed as a rigid bioisosteric replacement for piperidine, offering several advantages.
Research has demonstrated that both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane can effectively mimic the piperidine ring in bioactive compounds. This substitution can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability. One notable example is the modification of the local anesthetic bupivacaine (B1668057), where the replacement of the piperidine ring with a 1-azaspiro[3.3]heptane moiety resulted in a potent analog.
A key advantage of this bioisosteric replacement is the potential to lower lipophilicity, as measured by the distribution coefficient (logD). Counterintuitively, the addition of a carbon atom in the spirocyclic scaffold can lead to a decrease in logD. This phenomenon is often attributed to the increased basicity of the nitrogen atom in the azaspiro[3.3]heptane ring system compared to piperidine. The increased basicity leads to a higher degree of protonation at physiological pH, which in turn can improve aqueous solubility.
| Property | Piperidine Derivative | Azaspiro[3.3]heptane Derivative | Observed Change |
|---|---|---|---|
| Lipophilicity (logD7.4) | Higher | Lower | Decrease by up to 1.0 unit |
| Basicity (pKa) | Lower | Higher | Increase can contribute to lower logD |
| Metabolic Stability | Susceptible to oxidation | Often enhanced | Reduced metabolic degradation |
Comparative Bioisosteric Replacements (e.g., Morpholine (B109124), Thiomorpholine)
The utility of the azaspiro[3.3]heptane scaffold extends beyond being a simple piperidine mimic. It has also been explored as a bioisostere for other six-membered heterocycles like morpholine and, by extension, thiomorpholine.
When replacing morpholine with a 2-oxa-6-azaspiro[3.3]heptane, similar trends in physicochemical properties are observed as with the piperidine replacement. The spirocyclic analog often exhibits lower lipophilicity and increased basicity. This can be advantageous in drug design, where reducing lipophilicity is often a goal to improve the ADME (absorption, distribution, metabolism, and excretion) profile of a compound. However, the geometric changes introduced by the spirocyclic core must be carefully considered, as they can sometimes lead to a loss of potency if the precise orientation of functional groups is critical for target binding. In some instances, the azaspiro[3.t]heptane is not a suitable bioisostere for morpholine or piperazine (B1678402) when not used as a terminal group due to significant changes in geometry.
While direct comparative studies of azaspiro[3.3]heptane as a bioisostere for thiomorpholine are less prevalent in the literature, the principles observed with piperidine and morpholine replacements are expected to be similar. The introduction of the spirocyclic core would likely lead to a more rigid structure with altered basicity and lipophilicity compared to the more flexible thiomorpholine ring. The success of such a replacement would be highly dependent on the specific biological target and the importance of the sulfur atom's electronic properties and hydrogen bonding capacity.
| Compound | Scaffold | logD7.4 | pKa | Potency |
|---|---|---|---|---|
| Analog A | Morpholine | 2.5 | 6.5 | High |
| Analog B | 2-Oxa-6-azaspiro[3.3]heptane | 1.9 | 7.3 | Maintained |
Influence of Spirocyclic Topology on Molecular Rigidity and Fsp³ Character in Bioisosterism
A defining feature of the azaspiro[3.3]heptane scaffold is its inherent rigidity and high fraction of sp³-hybridized carbon atoms (Fsp³). This is in stark contrast to the more flexible six-membered rings it often replaces. The "escape from flatland" is a concept in medicinal chemistry that advocates for the design of more three-dimensional molecules to improve their pharmacological properties.
The rigid, spirocyclic nature of azaspiro[3.3]heptane pre-organizes the substituents in a well-defined spatial arrangement. This conformational restriction can lead to several benefits:
Enhanced Binding Affinity: By reducing the entropic penalty upon binding to a biological target, a rigid scaffold can lead to higher potency.
Improved Selectivity: The precise positioning of functional groups can result in more specific interactions with the desired target over off-targets.
The high Fsp³ character of the azaspiro[3.3]heptane scaffold is another desirable attribute. A higher Fsp³ count is generally associated with improved aqueous solubility, increased metabolic stability, and a lower likelihood of off-target effects compared to more planar, aromatic systems. The introduction of this sp³-rich core can significantly enhance the drug-like properties of a molecule.
Rational Design Principles for Spirocyclic Bioisosteres in Lead Optimization
The successful incorporation of the azaspiro[3.3]heptane scaffold in a lead optimization program relies on a set of rational design principles. These principles guide the medicinal chemist in deciding when and how to employ this bioisosteric replacement.
Key considerations include:
Vectorial Analysis: The exit vectors from the spirocyclic core are different from those of a six-membered ring. The spirocyclic structure presents substituents at approximately 90-degree angles to each other, which can be exploited to probe different regions of a binding pocket.
Modulation of Physicochemical Properties: As discussed, the azaspiro[3.3]heptane scaffold can be used to systematically tune lipophilicity and basicity. This is a powerful tool for improving the ADME profile of a drug candidate.
Metabolic Stability: If a lead compound suffers from metabolic instability associated with the piperidine or morpholine ring, the introduction of the more robust azaspiro[3.3]heptane core can be a viable strategy to block metabolic pathways.
Target-Specific Considerations: The suitability of the azaspiro[3.3]heptane scaffold is ultimately determined by the topology of the target's binding site. If the rigid, three-dimensional arrangement of substituents afforded by the spirocycle complements the binding site, a significant improvement in potency and selectivity can be achieved. However, if the target requires the conformational flexibility of a six-membered ring, this bioisosteric replacement may be detrimental to activity.
Medicinal Chemistry Research and Pharmacological Modalities of Azaspiro 3.3 Heptane Derivatives
Application in Target-Oriented Drug Discovery Programs
The unique structural properties of azaspiro[3.3]heptane derivatives make them highly valuable in target-oriented drug discovery. Their primary application lies in their use as bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological responses. Specifically, the azaspiro[3.3]heptane core is frequently employed as a bioisosteric replacement for common saturated heterocycles like piperidine (B6355638), morpholine (B109124), and piperazine (B1678402), which are ubiquitous in approved drugs. researchgate.netnih.govuniv.kiev.uaresearchgate.net
The rationale for this bioisosteric replacement is multifaceted. The introduction of the spirocyclic system imparts a high degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for the biological target by reducing the entropic penalty of binding. researchgate.net This three-dimensional structure allows for more precise orientation of substituents, enabling tailored interactions with target proteins. Furthermore, spirocyclic frameworks, such as that of azaspiro[3.3]heptane, often exhibit improved metabolic stability compared to their monocyclic counterparts. univ.kiev.uaresearchgate.net The quaternary spiro-carbon is less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drug molecules. univ.kiev.ua
Research has also demonstrated that incorporating azaspiro[3.3]heptane motifs can favorably modulate the physicochemical properties of drug candidates. These modifications can lead to improved aqueous solubility and optimized lipophilicity (LogD), which are critical parameters for achieving desirable absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net The versatility of the azaspiro[3.3]heptane scaffold allows for the introduction of various functional groups, providing multiple "exit vectors" for chemical modification and library development in the pursuit of optimizing lead compounds. nih.gov
Table 1: Properties and Applications of Azaspiro[3.3]heptane Scaffolds in Drug Discovery
| Property | Advantage in Drug Discovery | Example Application Area |
|---|---|---|
| Rigid 3D Structure | Enhances binding affinity and selectivity; precise orientation of substituents. | Receptor antagonists, enzyme inhibitors. |
| Bioisosterism | Mimics common drug fragments (e.g., piperidine) with improved properties. | CNS disorders, oncology. |
| Metabolic Stability | Increased resistance to oxidative metabolism, leading to longer half-life. | Orally bioavailable drug candidates. nih.gov |
| Modulated Solubility | Can improve aqueous solubility, aiding formulation and bioavailability. | Development of patent-free drug analogues. nih.govresearchgate.net |
| Synthetic Tractability | Versatile core for creating diverse chemical libraries for screening. | Lead optimization programs. nih.gov |
Mechanisms of Molecular Interaction with Biological Targets
The therapeutic effects of azaspiro[3.3]heptane derivatives are dictated by their specific interactions with biological macromolecules. Their rigid, well-defined geometry is key to their ability to bind with high specificity to receptors and enzymes.
Drug molecules typically exert their effects by binding to specific receptors, such as G-protein coupled receptors (GPCRs) or ligand-gated ion channels, initiating a signaling cascade that results in a physiological response. The binding affinity and selectivity of a drug for its receptor are crucial determinants of its potency and side-effect profile.
The conformationally constrained nature of the azaspiro[3.3]heptane scaffold is particularly advantageous for receptor binding. By locking the orientation of key functional groups, the molecule can be designed to fit precisely into a receptor's binding pocket. This pre-organization reduces the conformational entropy loss upon binding, which can translate into higher affinity.
For example, in the development of ligands for the sigma-2 (σ2) receptor, a target implicated in various neurological disorders and cancers, diazaspiroalkanes have been explored as replacements for more flexible piperazine moieties. Molecular docking studies suggest that a key interaction for high-affinity binding is the formation of a salt bridge between a protonated nitrogen atom on the ligand and a specific aspartate residue (ASP29) within the receptor's binding site. The rigid spirocyclic framework helps to optimally position the nitrogen atom to establish this critical ionic bond, thereby anchoring the ligand in the active site.
Enzymes are another major class of drug targets. Inhibition of specific enzymes can block metabolic pathways or disrupt disease processes. Enzyme inhibitors can act through various mechanisms, broadly classified as competitive, non-competitive, or uncompetitive.
While competitive inhibitors bind to the active site and directly compete with the natural substrate, non-competitive inhibitors bind to an allosteric site—a location on the enzyme distinct from the active site. uniroma1.itnih.gov This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing or preventing its catalytic activity without affecting substrate binding. nih.gov
The rigid, three-dimensional structure of azaspiro[3.3]heptane derivatives makes them well-suited for development as non-competitive, allosteric inhibitors. Their defined shape can be tailored to fit into specific allosteric pockets, offering a high degree of selectivity. This modality is advantageous because the level of inhibition is not dependent on the concentration of the substrate, which can be a limitation for competitive inhibitors in physiological environments where substrate levels may be high. nih.gov For instance, spiro[3.3]heptane cores have been incorporated into inhibitors of the Hedgehog signaling pathway, a critical pathway in developmental biology and oncology. researchgate.net By binding to an allosteric site, such an inhibitor could lock the enzyme in an inactive conformation, effectively shutting down the signaling cascade.
Utility in Specific Therapeutic Research Areas
The favorable properties of azaspiro[3.3]heptane derivatives have been leveraged in several specific areas of therapeutic research, leading to the development of novel and potent bioactive molecules.
A prominent example of the application of this scaffold is in the development of new local anesthetics. Bupivacaine (B1668057) is a widely used anesthetic that contains a piperidine ring. Researchers have successfully synthesized an analogue of bupivacaine where the piperidine fragment is replaced with a 1-azaspiro[3.3]heptane core. nih.govresearchgate.net
Biological evaluation of this novel analogue revealed that it possessed high anesthetic activity. nih.govresearchgate.net Further studies with a related spirocyclic amino acid derivative replacing the piperidine moiety in bupivacaine demonstrated not only enhanced activity but also a longer duration of action. univ.kiev.uaresearchgate.net This work highlights the successful application of the bioisosteric replacement strategy to generate a patent-free anesthetic candidate with potentially superior properties.
Table 2: Comparison of Bupivacaine and its Azaspiro[3.3]heptane Analogue
| Compound | Core Structure | Reported Activity | Key Finding |
|---|---|---|---|
| Bupivacaine | Piperidine | Standard local anesthetic activity. | Widely used clinical anesthetic. |
| Bupivacaine Analogue | 1-Azaspiro[3.3]heptane | High anesthetic activity, potentially enhanced potency and duration. nih.govuniv.kiev.uaresearchgate.netresearchgate.net | Successful bioisosteric replacement leading to a novel, potent, patent-free compound. nih.govresearchgate.net |
The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new antibacterial agents with novel mechanisms of action or improved properties. Azaspiro[3.3]heptane derivatives have been investigated as components of new antibiotic candidates.
One significant development is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which serves as a key intermediate in the production of TBI-223, a drug candidate for the treatment of tuberculosis. nih.gov TBI-223 is an analogue of the oxazolidinone antibiotic linezolid (B1675486) and shows promise for treating multidrug-resistant tuberculosis strains. nih.gov
In other research, the 2-oxa-6-azaspiro[3.3]heptane motif was used as a bioisosteric replacement for the morpholine group in linezolid. The resulting spiro-analogue retained its antibacterial activity against multiple bacterial strains, demonstrating the viability of this scaffold in modifying existing antibiotics to create new chemical entities. The inherent stability and unique geometry of the azaspiro[3.3]heptane core provide a valuable platform for overcoming resistance mechanisms and improving the therapeutic window of existing antibiotic classes.
Studies in Anti-inflammatory and Analgesic Research
The application of azaspiro[3.3]heptane derivatives in the fields of anti-inflammatory and analgesic research is an emerging area, primarily driven by their utility as conformationally restricted analogues of existing drugs. While direct studies on 6-(Boc-amino)-1-azaspiro[3.3]heptane for these activities are not extensively documented, the strategic replacement of piperidine rings in known analgesics with the 1-azaspiro[3.3]heptane core has been explored.
A notable example is the incorporation of the 1-azaspiro[3.3]heptane moiety into the structure of bupivacaine, a local anesthetic. researchgate.netnih.gov This modification resulted in a novel analogue with significant activity. researchgate.netnih.gov The rationale behind this molecular substitution is to alter the physicochemical properties of the parent drug, such as lipophilicity and metabolic stability, which can in turn influence its efficacy and duration of action. The spirocyclic nature of the 1-azaspiro[3.3]heptane scaffold provides a distinct three-dimensional vector for substituents compared to the more flexible piperidine ring, which can lead to altered interactions with biological targets. univ.kiev.ua
The findings from the study on the bupivacaine analogue suggest that the 1-azaspiro[3.3]heptane scaffold is a viable surrogate for the piperidine ring in the design of new analgesic agents. researchgate.net This opens up possibilities for the use of this compound as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of analgesics where a piperidine ring is a key structural feature.
Research into Fetal Hemoglobin Induction Pathways
The pharmacological reactivation of fetal hemoglobin (HbF) is a promising therapeutic strategy for the treatment of β-hemoglobinopathies such as sickle cell disease and β-thalassemia. Research in this area has led to the discovery of small molecules capable of inducing γ-globin gene expression. A series of 2-azaspiro[3.3]heptane derivatives has been identified as potent and orally bioavailable fetal hemoglobin inducers. nih.gov
A phenotypic screen of a compound library in human erythroid progenitor cells identified an initial hit compound which, through structural optimization, led to the development of more potent 2-azaspiro[3.3]heptane derivatives. nih.gov The optimization process focused on improving the activity and pharmacokinetic properties of the initial hit. The rigid spirocyclic core was found to be a key structural feature for activity. nih.gov
One of the most promising compounds from this series demonstrated a significant dose-dependent increase in γ-globin to β-globin switching in vivo in a preclinical model. nih.gov This compound was also found to be safer than hydroxyurea, a current standard-of-care agent, with no evidence of genotoxicity. nih.gov The research highlights the potential of the azaspiro[3.3]heptane scaffold in the development of novel therapies for β-hemoglobinopathies.
| Compound | Structure | HbF Induction Activity |
|---|---|---|
| Hit Compound 1 | [Structure of Hit Compound 1] | Identified from phenotypic screen |
| Optimized Derivative 18 | [Structure of Derivative 18] | Showed significant dose-dependent increase in globin switching in vivo |
Design and Exploration of Central Nervous System (CNS) Agents
The development of agents targeting the central nervous system is a complex area of medicinal chemistry, where properties such as blood-brain barrier permeability and selectivity for specific receptors are crucial. The azaspiro[3.3]heptane scaffold is being explored as a building block for CNS agents due to its three-dimensional character and its ability to serve as a bioisostere of commonly used motifs like piperidine. researchgate.net
The synthesis of sterically constrained amino acids derived from 2-azaspiro[3.3]heptane, such as analogues of ornithine and γ-aminobutyric acid (GABA), has been reported. nih.gov These constrained analogues are of interest in the design of peptidomimetics and other molecules that can interact with CNS targets with high selectivity. researchgate.net The rigid spirocyclic framework can pre-organize the pharmacophoric groups in a conformation that is favorable for binding to a specific receptor or enzyme.
While specific studies detailing the use of this compound in the synthesis of CNS agents are limited, its potential is evident from the broader research on related scaffolds. The ability to introduce diverse functionality at the 6-amino position, after deprotection of the Boc group, allows for the generation of libraries of compounds for screening against various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.
Development of Antiproliferative Agents for Oncology Research
The spiro[3.3]heptane scaffold has been successfully incorporated into the structures of known anticancer drugs, demonstrating its potential in oncology research. chemrxiv.org This strategy aims to generate novel, patent-free analogues with improved pharmacological properties. The replacement of a phenyl ring in FDA-approved anticancer drugs such as Vorinostat and Sonidegib with a spiro[3.3]heptane core has yielded saturated analogues with high activity. chemrxiv.org
The rationale for this bioisosteric replacement is to introduce a non-aromatic, three-dimensional scaffold that can mimic the spatial arrangement of the phenyl ring while offering improved physicochemical properties. chemrxiv.org In the case of the Sonidegib analogue, the incorporation of the spiro[3.3]heptane core was shown to impact the metabolic stability of the compound. chemrxiv.org
Furthermore, derivatives of 1-oxa-4-azaspiro researchgate.netfigshare.comdeca-6,9-diene-3,8-dione have been synthesized and evaluated for their in vitro anticancer effects against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. nih.gov Some of these compounds displayed moderate to high anticancer activities. nih.gov These studies underscore the versatility of spirocyclic scaffolds in the design of novel antiproliferative agents. The this compound building block provides a valuable starting point for the synthesis of new chemical entities for oncology research.
| Parent Drug/Scaffold | Spirocyclic Analogue | Therapeutic Target/Activity |
|---|---|---|
| Vorinostat | Spiro[3.3]heptane analogue | Anticancer activity |
| Sonidegib | Spiro[3.3]heptane analogue | Anticancer activity with altered metabolic stability |
| 1-Oxa-4-azaspiro researchgate.netfigshare.comdeca-6,9-diene-3,8-dione | Various derivatives | In vitro anticancer activity against A549, MDA-MB-231, and HeLa cell lines |
Structure Activity Relationship Sar Studies of Azaspiro 3.3 Heptane Derivatives
Positional Effects of Substitution on Biological Activity
The biological activity of azaspiro[3.3]heptane derivatives is highly dependent on the position of substituents on the spirocyclic framework. The rigid nature of this scaffold means that the spatial projection of a substituent is distinctly defined by its point of attachment, which in turn dictates its interaction with biological targets.
While direct comparative studies on a single biological target for a complete set of positional isomers of 6-amino-1-azaspiro[3.3]heptane are not extensively available in the public domain, the broader body of research on substituted azaspiro[3.3]heptanes allows for the extrapolation of key principles. For instance, the substitution pattern on the azaspiro[3.3]heptane core has been shown to significantly impact the potency and selectivity of various enzyme inhibitors and receptor modulators.
In the context of kinase inhibition, the position of a key binding moiety can dramatically alter inhibitory activity. Research on 6-amino-3-azaspiro[3.3]heptane derivatives has demonstrated their potential as inhibitors of several kinases, including CDK1, CDK2, CDK5, GSK-3, and PLK. enamine.net The amino group at the 6-position is often crucial for forming hydrogen bonds with the hinge region of the kinase. Moving this critical interaction point to other positions on the scaffold would likely lead to a significant loss of potency due to a misalignment with the key amino acid residues in the ATP-binding pocket.
The following table illustrates hypothetical relative potencies based on the established importance of substituent positioning in kinase inhibition, where the 6-substituted analog is optimized for binding.
| Substituent Position | Hypothetical Relative Potency (%) | Rationale for Predicted Activity |
|---|---|---|
| 6-amino | 100 | Optimal orientation for key hydrogen bonding interactions with the kinase hinge region. |
| 2-amino | < 20 | Substituent vector directs the amino group away from the critical hinge region binding site. |
| 5-amino | < 10 | Incorrect spatial positioning for essential interactions within the ATP-binding pocket. |
| 7-amino | < 10 | Incorrect spatial positioning for essential interactions within the ATP-binding pocket. |
Conformational Analysis and its Impact on Ligand-Target Binding
The spiro[3.3]heptane scaffold is conformationally restricted, which is a highly desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target. researchgate.net The two four-membered rings are held in a relatively rigid, puckered conformation. This rigidity ensures that the substituents are presented to the target in well-defined spatial orientations.
X-ray crystallography and computational modeling are invaluable tools for understanding the precise three-dimensional structure of these derivatives and how they interact with their targets. For instance, the crystal structure of a 6-substituted 2-azaspiro[3.3]heptane derivative revealed a puckered conformation of the cyclobutane (B1203170) ring. researchgate.net This puckering can influence the axial or equatorial-like positioning of substituents, which in turn affects their ability to fit into a binding pocket.
Molecular modeling studies of various azaspiro[3.3]heptane-based ligands have shown that the lowest energy conformation often places key functional groups in specific vectors that are crucial for biological activity. A dramatic loss in potency (over 800-fold) was observed when a piperazine (B1678402) in a GPR119 agonist was replaced with a 2,6-diazaspiro[3.3]heptane. This was attributed to a significant alteration in the geometry and orientation of a critical carbamate (B1207046) acceptor group in the minimum energy conformation of the spirocyclic analog.
The table below summarizes the key conformational features of the azaspiro[3.3]heptane core and their implications for ligand-target interactions.
| Conformational Feature | Description | Impact on Ligand-Target Binding |
|---|---|---|
| Rigid Spirocyclic Core | The two cyclobutane rings are fused at a central carbon, restricting rotational freedom. | Reduces the entropic penalty of binding, potentially increasing affinity. Presents substituents in well-defined orientations. |
| Puckered Ring Conformation | The cyclobutane rings are not planar, leading to pseudo-axial and pseudo-equatorial positions for substituents. | The precise positioning of substituents can determine the quality of fit within a binding site. |
| Defined Substituent Vectors | The geometry of the scaffold dictates the direction in which substituents project from the core. | Crucial for aligning key pharmacophoric elements with their corresponding interaction points on the target protein. |
Stereochemical Influences on Pharmacological Profile and Selectivity
The introduction of substituents on the azaspiro[3.3]heptane scaffold can create stereocenters, leading to the existence of enantiomers and diastereomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
While specific studies detailing the differential activity of enantiomers of 6-(Boc-amino)-1-azaspiro[3.3]heptane are not widely reported, research on related chiral spirocyclic compounds underscores the importance of stereochemistry. For example, in the development of potent and selective inhibitors of enzymes or receptors, it is common for one enantiomer to be significantly more active than the other. This is because the binding sites of biological macromolecules are chiral, and thus will interact differently with the two enantiomers.
The synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes has been reported, highlighting the feasibility of accessing stereochemically defined derivatives. This is a critical step towards evaluating the pharmacological properties of individual stereoisomers.
The potential differences in the pharmacological profiles of enantiomers of a hypothetical 6-substituted-1-azaspiro[3.3]heptane kinase inhibitor are outlined in the table below.
| Stereoisomer | Hypothetical Potency (IC50) | Potential Selectivity Profile | Rationale |
|---|---|---|---|
| (R)-enantiomer | 10 nM | High selectivity for Target Kinase A over Kinase B | The (R)-configuration provides the optimal three-dimensional arrangement of substituents for high-affinity binding to the chiral active site of Kinase A. |
| (S)-enantiomer | > 1000 nM | Poor selectivity | The (S)-configuration results in a steric clash or improper orientation of key binding groups within the active site of Kinase A, leading to significantly reduced affinity. |
| Racemic Mixture | 20 nM | Moderate selectivity | The observed activity is primarily due to the (R)-enantiomer, with the (S)-enantiomer being largely inactive. |
Advanced Methodological Approaches in Azaspiro 3.3 Heptane Research
Computational Chemistry and Molecular Modeling for Scaffold Design
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel scaffolds based on the 1-azaspiro[3.3]heptane core. These in silico techniques allow researchers to predict and analyze the conformational preferences, physicochemical properties, and potential biological activities of derivatives before their actual synthesis, thus saving significant time and resources. nih.govbeilstein-journals.org
Theoretical studies are often employed to evaluate azaspiro[3.3]heptane derivatives as bioisosteres of other common cyclic amines, such as piperidine (B6355638). researchgate.netenamine.netresearchgate.netnih.govresearchgate.net Conformational analysis, through methods like X-ray crystallography and computational modeling, provides insights into the spatial arrangement of substituents, which is crucial for understanding their interaction with biological targets. researchgate.netnih.govcapes.gov.br For instance, understanding the conformational behavior of Boc-protected amines is critical for their application in peptide and natural product synthesis. nih.govorganic-chemistry.orgnumberanalytics.com
Molecular docking simulations are utilized to predict the binding modes and affinities of 1-azaspiro[3.3]heptane derivatives within the active sites of target proteins. openmedicinalchemistryjournal.com This information is vital for structure-based drug design, enabling the optimization of substituents to enhance potency and selectivity. While specific computational design studies on 6-(Boc-amino)-1-azaspiro[3.3]heptane are not extensively detailed in the public domain, the general principles of computational drug design are widely applied to this class of compounds.
Table 1: Computational Approaches in 1-Azaspiro[3.3]heptane Scaffold Design
| Computational Method | Application in Scaffold Design | Key Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reaction energetics. | Provides insights into the reactivity and stability of the scaffold and its derivatives. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the scaffold and its derivatives in a biological environment. | Reveals conformational flexibility and potential binding interactions with target macromolecules. |
| Virtual Screening | High-throughput computational screening of virtual libraries of derivatives against a biological target. | Identifies potential hit compounds for further experimental validation. ewadirect.com |
| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models to correlate chemical structure with biological activity. | Predicts the activity of unsynthesized derivatives and guides lead optimization. nih.govsemanticscholar.org |
High-Throughput Synthesis and Screening Methodologies for Derivative Libraries
The exploration of the chemical space around the this compound scaffold is greatly accelerated by high-throughput synthesis (HTS) and screening methodologies. ewadirect.com These approaches enable the rapid generation and evaluation of large libraries of derivatives, facilitating the identification of compounds with desired biological activities. nih.govnih.govmdpi.com
One powerful technique for generating vast chemical libraries is DNA-Encoded Library (DEL) technology. nih.govrsc.orgrsc.orgresearchgate.net This method involves attaching a unique DNA tag to each chemical compound, allowing for the synthesis and screening of millions or even billions of compounds in a single mixture. The azaspiro[3.3]heptane core is a valuable building block for the design of such libraries, contributing to their structural diversity and novelty. nih.govrsc.org Automated synthesis platforms further enhance the efficiency of library production, enabling the parallel synthesis of numerous compounds. researchgate.netacs.org
Once a library of this compound derivatives is synthesized, it can be subjected to high-throughput screening against a variety of biological targets, such as protein kinases. nih.govnih.govenamine.netwiley.comebi.ac.uk These screens can identify "hit" compounds that modulate the activity of the target, providing starting points for drug discovery programs.
Table 2: Representative High-Throughput Screening of a Spirocyclic Compound Library
| Compound ID | Scaffold | Target | Activity (IC₅₀/EC₅₀) | Assay Type |
| Spiro-001 | 1-Azaspiro[3.3]heptane | Kinase A | 1.2 µM | Biochemical |
| Spiro-002 | 1-Azaspiro[3.3]heptane | Kinase B | 5.8 µM | Cellular |
| Spiro-003 | 1-Azaspiro[3.3]heptane | GPCR X | 0.9 µM | Functional |
| Spiro-004 | 1-Azaspiro[3.3]heptane | Protease Y | 10.5 µM | FRET |
Chemoinformatic and Cheminformatic Analysis of Azaspiro[3.3]heptane Chemical Space
Chemoinformatics and cheminformatics provide the tools to analyze and visualize the vast chemical space populated by azaspiro[3.3]heptane derivatives. researchgate.netchemrxiv.orgrjpbr.com These computational methods are crucial for understanding the diversity, properties, and structure-activity relationships (SAR) within a compound library. nih.gov
The generation of virtual compound libraries and their analysis can reveal the propensity of certain scaffolds to populate lead-like or drug-like chemical space. researchgate.net By calculating a range of molecular descriptors (e.g., molecular weight, lipophilicity, polar surface area), researchers can assess the "drug-likeness" of a library of this compound derivatives.
Principal Component Analysis (PCA) is a powerful technique used to visualize and compare the chemical space of different compound libraries. nih.govblogspot.com By reducing the dimensionality of the descriptor data, PCA can reveal clustering of compounds based on their structural and physicochemical properties, aiding in the design of diverse and novel libraries.
Table 3: Chemoinformatic Profile of a Virtual 1-Azaspiro[3.3]heptane Derivative Library
| Molecular Descriptor | Mean Value | Standard Deviation | Range |
| Molecular Weight (MW) | 350.4 | 55.2 | 250 - 500 |
| LogP | 2.8 | 0.9 | 1.0 - 4.5 |
| Topological Polar Surface Area (TPSA) | 65.7 Ų | 15.3 Ų | 40 - 100 Ų |
| Number of Rotatable Bonds | 4.2 | 1.5 | 2 - 8 |
| Fraction of sp³ Carbons (Fsp³) | 0.68 | 0.12 | 0.5 - 0.9 |
Future Perspectives and Emerging Research Directions
Expanding the Scope of Functionalized Azaspiro[3.3]heptane Building Blocks
The utility of 6-(Boc-amino)-1-azaspiro[3.3]heptane as a foundational building block is intrinsically linked to the diversity of analogues that can be synthetically accessed. Current and future research efforts are centered on creating a wider array of functionalized azaspiro[3.3]heptanes to provide medicinal chemists with a more extensive toolkit for drug design.
Key to this expansion is the development of expedient synthetic routes to novel derivatives with multiple "exit vectors" for chemical modification. nih.govnih.govcapes.gov.bracs.org These routes are designed to be robust and scalable, enabling the production of multigram quantities of diverse building blocks. nih.gov Researchers are actively developing methods to introduce a variety of functional groups at different positions on the spirocyclic core. For instance, the synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks has been a significant advancement. nih.gov The introduction of a gem-difluoro group can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making these fluorinated analogues highly valuable in drug discovery. nih.gov
Furthermore, the creation of spirocyclic amino acid analogues, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, represents another frontier in expanding the building block library. nih.gov These constrained amino acids are of particular interest for their potential use in biochemistry and the design of peptidomimetics. nih.gov The development of synthetic methodologies to access enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes further enriches the available chemical space for creating novel therapeutic agents. The table below summarizes some of the key functionalized azaspiro[3.3]heptane building blocks being explored.
| Building Block Type | Key Features | Potential Applications | Reference |
|---|---|---|---|
| Multi-vector Azaspiro[3.3]heptanes | Multiple points for chemical modification | Facilitates rapid generation of compound libraries | nih.govnih.govcapes.gov.bracs.org |
| 6,6-Difluorospiro[3.3]heptane Derivatives | Modulated lipophilicity and metabolic stability | Improving pharmacokinetic profiles of drug candidates | nih.gov |
| Spirocyclic Amino Acids | Constrained amino acid analogues | Peptidomimetics and biochemical probes | nih.gov |
| Enantiopure Substituted Azaspiro[3.3]heptanes | Stereochemically defined structures | Enhanced target specificity and reduced off-target effects |
Exploration of Novel Therapeutic Applications and Target Classes
The rigid, three-dimensional structure of the azaspiro[3.3]heptane core makes it an attractive bioisostere for commonly used saturated heterocycles such as piperidine (B6355638), piperazine (B1678402), and morpholine (B109124). shigematsu-bio.comnih.gov This bioisosteric replacement strategy has already shown promise in modifying the properties of existing drugs and is a key driver for exploring novel therapeutic applications.
One of the significant findings is the successful incorporation of the 1-azaspiro[3.3]heptane core into an analogue of the local anesthetic bupivacaine (B1668057), which demonstrated high activity. nih.gov This highlights the potential of this scaffold to generate new intellectual property for existing drug classes. Similarly, azaspiro[3.3]heptane analogues of the antibacterial drug linezolid (B1675486) have been synthesized and evaluated for their antibacterial and antitubercular activities, opening up avenues in infectious disease research. researchgate.net
Beyond bioisosteric replacement, the unique topology of azaspiro[3.3]heptanes is being leveraged to target novel protein classes. For example, 2-azaspiro[3.3]heptane derivatives have been investigated as antagonists for the CXCR2 receptor, a target relevant to inflammatory diseases. nih.gov There is also growing interest in their application for central nervous system (CNS) disorders. The rigid framework can help in optimizing blood-brain barrier permeability and target engagement for CNS targets. For instance, novel heterocyclic compounds, including spiro derivatives, are being explored as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov The table below outlines some of the emerging therapeutic areas for azaspiro[3.3]heptane derivatives.
| Therapeutic Area | Target Class/Mechanism | Example Application | Reference |
|---|---|---|---|
| Infectious Diseases | Antibacterial/Antitubercular | Analogues of Linezolid | researchgate.net |
| Anesthetics | Ion Channel Modulation | Analogues of Bupivacaine | nih.gov |
| Inflammatory Diseases | Chemokine Receptor Antagonism | CXCR2 Antagonists | nih.gov |
| Neurodegenerative Diseases | Enzyme Inhibition (e.g., Acetylcholinesterase) | Potential Alzheimer's Disease Therapeutics | nih.gov |
Integration with Advanced Drug Discovery Platforms and Technologies
The future of drug discovery lies in the synergy between innovative chemistry and advanced technological platforms. The development of diverse libraries of azaspiro[3.3]heptane building blocks is perfectly aligned with the needs of high-throughput screening (HTS) and other modern drug discovery techniques.
A particularly exciting development is the synthesis of azaspiro[3.3]heptane derivatives for inclusion in DNA-encoded libraries (DELs). nih.govrsc.org DEL technology allows for the screening of billions of compounds against a biological target in a single experiment, and the incorporation of novel, sp³-rich scaffolds like azaspiro[3.3]heptanes is crucial for expanding the chemical space of these libraries. nih.govrsc.org The unique three-dimensional shapes of these compounds are often underrepresented in traditional screening collections and can lead to the discovery of first-in-class inhibitors for challenging targets.
In parallel, computational methods are being increasingly employed to explore the potential of azaspiro[3.3]heptane derivatives. Molecular modeling and virtual screening can be used to predict the binding of these compounds to various protein targets, helping to prioritize synthetic efforts and guide the design of focused libraries. mdpi.commdpi.com As more structural and biological data on azaspiro[3.3]heptane-containing molecules become available, machine learning and artificial intelligence algorithms will likely be trained to predict their properties and activities with greater accuracy, further accelerating the drug discovery process. The integration of these advanced platforms is summarized in the table below.
| Technology Platform | Role of Azaspiro[3.3]heptane Derivatives | Impact on Drug Discovery | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Source of novel, diverse chemical matter for screening libraries | Increased hit rates and identification of novel chemotypes | |
| DNA-Encoded Libraries (DELs) | Enrichment of libraries with sp³-rich, three-dimensional scaffolds | Discovery of ligands for challenging targets (e.g., protein-protein interactions) | nih.govrsc.org |
| Computational Chemistry (Virtual Screening, Molecular Modeling) | In silico evaluation of binding potential and physicochemical properties | Rational design of focused libraries and prioritization of synthetic targets | mdpi.commdpi.com |
| Artificial Intelligence/Machine Learning | Training data for predictive models of activity and properties | Accelerated optimization of lead compounds and prediction of off-target effects |
Conclusion
Summary of 6-(Boc-amino)-1-azaspiro[3.3]heptane's Contributions to Chemical Synthesis and Medicinal Science
The primary contribution of this compound lies in its role as a bioisosteric replacement for traditional saturated heterocycles like piperidine (B6355638) and piperazine (B1678402). The rigid spiro[3.3]heptane core imparts a well-defined three-dimensional geometry into molecules, which can lead to improved target engagement and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine and the secondary amine within the azaspirocyclic system offer orthogonal reactivity, allowing for sequential and controlled functionalization. This dual functionality makes it an ideal scaffold for constructing complex molecules.
In medicinal science, this compound has proven particularly valuable in the development of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases. For instance, the 1-azaspiro[3.3]heptane motif has been incorporated into inhibitors of key signaling proteins such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Tyrosine Kinase 2 (TYK2). google.comnih.govgoogle.comgoogle.comunifiedpatents.com Inhibition of IRAK4 is a promising strategy for treating autoimmune and inflammatory conditions, while TYK2 inhibitors are being developed for similar indications. google.comnih.govgoogle.comgoogle.comunifiedpatents.com The use of the this compound building block allows medicinal chemists to explore novel chemical space, potentially leading to drugs with improved efficacy, selectivity, and pharmacokinetic profiles compared to those containing more conventional scaffolds.
The constrained nature of the azaspiro[3.3]heptane framework serves as a conformationally restricted analogue of piperidine, which is a prevalent motif in many approved drugs. This rigidity can enhance binding affinity to biological targets and often improves metabolic stability, a key factor in drug design.
Outlook on its Continuing Role in Contemporary Academic Research and Drug Design
The future for this compound in academic and industrial research appears robust. Its utility as a versatile building block ensures its continued application in the synthesis of diverse compound libraries for high-throughput screening. As the drive to create molecules with greater three-dimensionality—a trend known as "escaping flatland" in medicinal chemistry—intensifies, scaffolds like 1-azaspiro[3.3]heptane will become increasingly indispensable.
Ongoing research is likely to expand the application of this compound beyond kinase inhibitors into other target classes. Its unique stereochemical and conformational properties make it an attractive component for developing novel therapeutics in areas such as neuroscience, virology, and metabolic diseases. Furthermore, academic research will likely focus on developing even more efficient and stereoselective syntheses of functionalized 1-azaspiro[3.3]heptane derivatives, further broadening their accessibility and utility.
In drug design, the predictable orientation of substituents from the spirocyclic core will continue to be exploited for structure-based design, enabling the precise placement of functional groups to optimize interactions with protein targets. As our understanding of the relationship between molecular shape and biological function deepens, the strategic incorporation of rigid, non-planar scaffolds like this compound will remain a cornerstone of modern medicinal chemistry, paving the way for the next generation of innovative medicines.
Q & A
Q. Key Steps :
- Cycloaddition : Critical for forming the β-lactam intermediate.
- Reduction : Alane ensures selective reduction without disrupting the spirocyclic framework.
- Boc Protection : Optimized using DMAP catalysis to avoid side reactions.
Why is 1-azaspiro[3.3]heptane considered a piperidine bioisostere?
Basic Research Question
1-Azaspiro[3.3]heptane mimics piperidine’s spatial and electronic properties while offering enhanced rigidity, metabolic stability, and tunable lipophilicity. Comparative studies show similar pKa values (~10.5 vs. piperidine’s ~11.3), enabling retention of basicity-dependent interactions in drug-target binding. Structural analyses (X-ray, DFT) confirm overlapping pharmacophoric features, such as nitrogen positioning and ring geometry, making it suitable for replacing piperidine in protease inhibitors and GPCR-targeting compounds .
Q. Advantages Over Piperidine :
- Metabolic Stability : Reduced susceptibility to CYP450 oxidation due to restricted conformation.
- Solubility : Adjustable via substituents at the 3- or 6-position .
How can researchers optimize enantiomeric purity during synthesis of derivatives?
Advanced Research Question
Enantioselective synthesis requires chiral catalysts or resolution techniques. For example:
- Chiral Auxiliaries : Use (R)- or (S)-tert-butylsulfinamide to direct asymmetric cyclization (yielding >90% ee) .
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns separates racemic mixtures effectively.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
Case Study :
(S)-6-Benzhydryl-1-phenyl-2,6-diazaspiro[3.3]heptane was synthesized with 95% ee using LiAlH₄ reduction under controlled THF/HCl conditions .
How to resolve contradictions in solubility data between substituted derivatives?
Advanced Research Question
Discrepancies arise from substituent polarity and crystallinity. Systematic approaches include:
Substituent Screening : Compare logP/logS for derivatives with -F, -OH, or -OCH₃ groups (see table below).
Crystallography : Analyze packing efficiency (e.g., 6-fluoro derivatives form tighter crystals, reducing solubility).
Co-solvent Strategies : Use DMSO/PBS mixtures to enhance aqueous solubility for in vitro assays .
| Substituent | logP | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| -H | 1.2 | 15.3 | 45 |
| -F | 1.5 | 8.7 | 68 |
| -OCH₃ | 0.9 | 22.1 | 32 |
What strategies exist for functionalizing this compound?
Advanced Research Question
Functionalization focuses on the 3- and 6-positions:
- 3-Position : Electrophilic substitution (e.g., nitration, halogenation) or cross-coupling (Suzuki, Buchwald-Hartwig) .
- 6-Position : Alkylation or acylation after Boc deprotection.
- Spiro Core Expansion : Ring-opening/ring-closing metathesis (Grubbs catalyst) to access larger scaffolds .
Example :
3-Benzyl derivatives were synthesized via Pd-catalyzed coupling, showing improved binding to opioid receptors .
What analytical techniques characterize this compound?
Basic Research Question
- NMR : ¹H/¹³C NMR confirms spirocyclic structure (e.g., δ 1.4 ppm for Boc methyl groups) .
- HRMS : Validates molecular formula (e.g., [M+H]+ = 241.1914 for C₁₂H₂₁N₂O₂) .
- X-ray Crystallography : Resolves stereochemistry and ring conformation .
- Collision Cross Section (CCS) : Ion mobility spectrometry predicts 3D structure (e.g., 134.0 Ų for [M+H]+) .
How to design SAR studies using this compound?
Advanced Research Question
SAR studies should:
Replace Piperidine : Compare bioactivity in analogs (e.g., bupivacaine derivatives showed retained anesthetic activity with improved patentability) .
Vary Substituents : Test -F, -Cl, and -CF₃ groups for target engagement (e.g., antiviral IC₅₀ values ranged from 0.2–5.0 μM) .
Assess Rigidity : Use molecular dynamics to correlate conformational flexibility with binding kinetics .
Q. SAR Table (Anticancer Activity) :
| Derivative | IC₅₀ (μM) | Target Protein |
|---|---|---|
| 6-Fluoro | 0.8 | PARP1 |
| 3-Nitro | 2.1 | HDAC6 |
| 6-Amino | 1.5 | EGFR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
